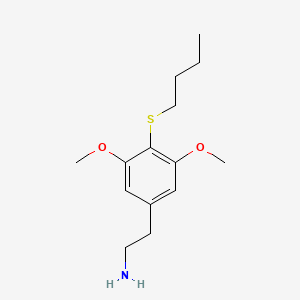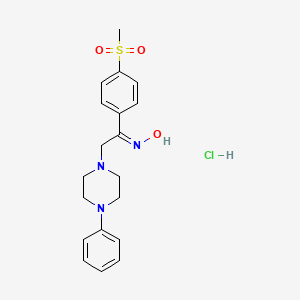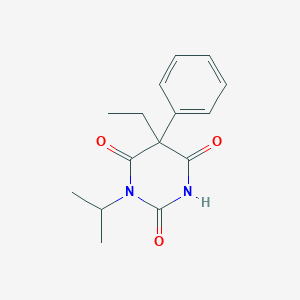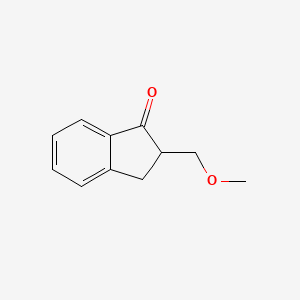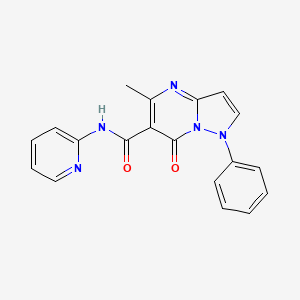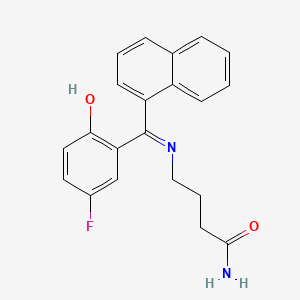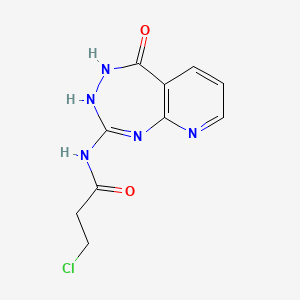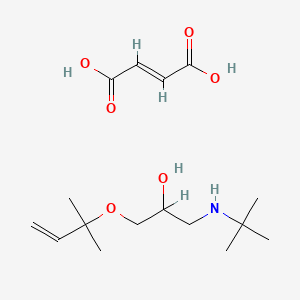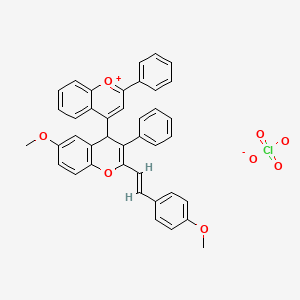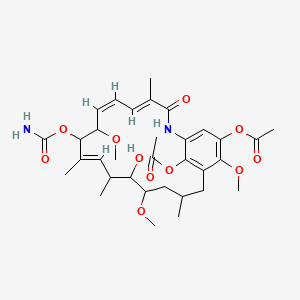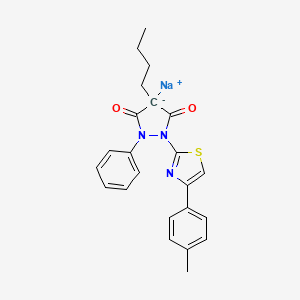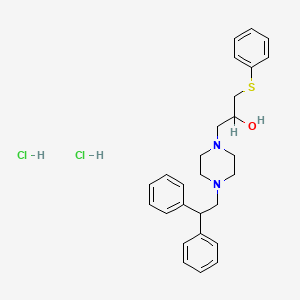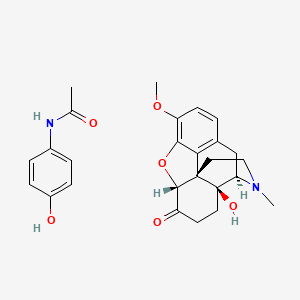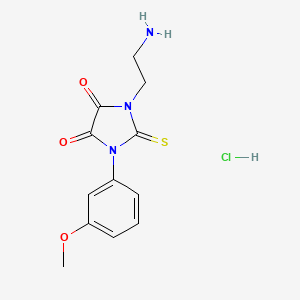
4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-(3-methoxyphenyl)-2-thioxo-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-(3-methoxyphenyl)-2-thioxo-, monohydrochloride” is a complex organic compound that belongs to the class of imidazolidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-(3-methoxyphenyl)-2-thioxo-, monohydrochloride” typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzaldehyde, ethylenediamine, and thiourea. The reaction conditions may involve:
Condensation Reactions: Combining 3-methoxybenzaldehyde with ethylenediamine under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization with thiourea to form the imidazolidinedione ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, precise control of reaction conditions, and efficient purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in various organic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-(3-methoxyphenyl)-2-thioxo-, monohydrochloride” involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Imidazolidinediones: Compounds with similar core structures but different substituents.
Thioxo Compounds: Compounds containing the thioxo group (-C=S).
Uniqueness
The uniqueness of “4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-(3-methoxyphenyl)-2-thioxo-, monohydrochloride” lies in its specific substituents, which confer distinct chemical and biological properties. Its combination of an imidazolidinedione core with an aminoethyl and methoxyphenyl group makes it a versatile compound for various applications.
Properties
CAS No. |
132411-92-8 |
|---|---|
Molecular Formula |
C12H14ClN3O3S |
Molecular Weight |
315.78 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3-(3-methoxyphenyl)-2-sulfanylideneimidazolidine-4,5-dione;hydrochloride |
InChI |
InChI=1S/C12H13N3O3S.ClH/c1-18-9-4-2-3-8(7-9)15-11(17)10(16)14(6-5-13)12(15)19;/h2-4,7H,5-6,13H2,1H3;1H |
InChI Key |
WJHCQMPSRIXDNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=O)N(C2=S)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


